1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone 1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone 1, 1'-(Tetrahydro-6a-hydroxy-2, 3a, 5-trimethylfuro[2, 3-D]-1, 3-dioxole-2, 5-diyl)bis-ethanone, also known as 2, 3-butanedione trimer or diacetyl trimer, belongs to the class of organic compounds known as ketals. These are acetals derived from ketones by replacement of the oxo group by two hydrocarbyloxy groups R2C(OR)2 ( R not Hydrogen ). This term, once abandoned, has been reinstated as a subclass of acetals. 1, 1'-(Tetrahydro-6a-hydroxy-2, 3a, 5-trimethylfuro[2, 3-D]-1, 3-dioxole-2, 5-diyl)bis-ethanone is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 1, 1'-(tetrahydro-6a-hydroxy-2, 3a, 5-trimethylfuro[2, 3-D]-1, 3-dioxole-2, 5-diyl)bis-ethanone is primarily located in the cytoplasm. 1, 1'-(Tetrahydro-6a-hydroxy-2, 3a, 5-trimethylfuro[2, 3-D]-1, 3-dioxole-2, 5-diyl)bis-ethanone has a butter and roasted taste.
Brand Name: Vulcanchem
CAS No.: 18114-49-3
VCID: VC21060952
InChI: InChI=1S/C12H18O6/c1-7(13)9(3)6-12(15)11(5,16-9)17-10(4,18-12)8(2)14/h15H,6H2,1-5H3
SMILES: CC(=O)C1(CC2(C(O1)(OC(O2)(C)C(=O)C)C)O)C
Molecular Formula: C12H18O6
Molecular Weight: 258.27 g/mol

1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone

CAS No.: 18114-49-3

Cat. No.: VC21060952

Molecular Formula: C12H18O6

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone - 18114-49-3

Specification

Description 1, 1'-(Tetrahydro-6a-hydroxy-2, 3a, 5-trimethylfuro[2, 3-D]-1, 3-dioxole-2, 5-diyl)bis-ethanone, also known as 2, 3-butanedione trimer or diacetyl trimer, belongs to the class of organic compounds known as ketals. These are acetals derived from ketones by replacement of the oxo group by two hydrocarbyloxy groups R2C(OR)2 ( R not Hydrogen ). This term, once abandoned, has been reinstated as a subclass of acetals. 1, 1'-(Tetrahydro-6a-hydroxy-2, 3a, 5-trimethylfuro[2, 3-D]-1, 3-dioxole-2, 5-diyl)bis-ethanone is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 1, 1'-(tetrahydro-6a-hydroxy-2, 3a, 5-trimethylfuro[2, 3-D]-1, 3-dioxole-2, 5-diyl)bis-ethanone is primarily located in the cytoplasm. 1, 1'-(Tetrahydro-6a-hydroxy-2, 3a, 5-trimethylfuro[2, 3-D]-1, 3-dioxole-2, 5-diyl)bis-ethanone has a butter and roasted taste.
CAS No. 18114-49-3
Molecular Formula C12H18O6
Molecular Weight 258.27 g/mol
IUPAC Name 1-(2-acetyl-6a-hydroxy-2,3a,5-trimethyl-6H-furo[2,3-d][1,3]dioxol-5-yl)ethanone
Standard InChI InChI=1S/C12H18O6/c1-7(13)9(3)6-12(15)11(5,16-9)17-10(4,18-12)8(2)14/h15H,6H2,1-5H3
Standard InChI Key TXTNKDRGVWKECN-UHFFFAOYSA-N
SMILES CC(=O)C1(CC2(C(O1)(OC(O2)(C)C(=O)C)C)O)C
Canonical SMILES CC(=O)C1(CC2(C(O1)(OC(O2)(C)C(=O)C)C)O)C

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